Product packaging for Methyl 2-(4-hydroxyphenoxy)acetate(Cat. No.:CAS No. 70067-75-3)

Methyl 2-(4-hydroxyphenoxy)acetate

Cat. No.: B1268873
CAS No.: 70067-75-3
M. Wt: 182.17 g/mol
InChI Key: OITXOTZGDJLEBU-UHFFFAOYSA-N
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Description

Contextualization within Phenoxyacetate (B1228835) Chemistry

Phenoxyacetates are a class of organic compounds derived from phenoxyacetic acid. nih.gov Phenoxyacetic acid itself is a monocarboxylic acid that is the O-phenyl derivative of glycolic acid. patsnap.com The core structure consists of a phenyl group linked to an acetic acid moiety through an ether bond. This basic structure can be modified by adding various functional groups to the phenyl ring, leading to a wide array of phenoxyacetate derivatives with diverse chemical properties. patsnap.comontosight.ai

These compounds are utilized in the manufacturing of pharmaceuticals, pesticides, and dyes. patsnap.com The versatility of the phenoxyacetate structure allows for the synthesis of complex molecules with potential biological activities, making them interesting candidates for new materials and pharmaceutical agents. ontosight.ai Methyl 2-(4-hydroxyphenoxy)acetate is one such derivative, distinguished by the presence of a hydroxyl group at the para position (position 4) of the phenyl ring and a methyl ester group.

Overview of Scientific Research Significance

The scientific interest in this compound stems from its specific structural features and resulting chemical reactivity. Research has explored its role as an intermediate in organic synthesis and its potential biological activities.

A significant area of investigation is its application in the synthesis of more complex molecules. For instance, it has been used in the preparation of 4-(2-hydroxy-3-isopropylamino)propoxyphenylacetic acid, indicating its utility as a building block in pharmaceutical chemistry. sigmaaldrich.com

Furthermore, patents related to the synthesis of this compound highlight its potential applications. One preparation method, starting from phenol (B47542) and glyoxylic acid, notes that the resulting this compound exhibits bacteriostatic activity. google.com The presence of a phenolic hydroxyl structure is suggested to contribute to a stronger antibacterial property compared to compounds like benzoic acid and sorbic acid. google.com This has led to its proposed use as a preservative in food, medicine, and other industries. google.com The compound has also been identified as a metabolite in microorganisms like Penicillium chrysogenum. nih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C9H10O4 uni.lu
Molecular Weight 182.17 g/mol uni.lu
InChIKey OITXOTZGDJLEBU-UHFFFAOYSA-N uni.lu
SMILES COC(=O)COC1=CC=C(C=C1)O uni.lu
Monoisotopic Mass 182.0579 Da uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1268873 Methyl 2-(4-hydroxyphenoxy)acetate CAS No. 70067-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-hydroxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITXOTZGDJLEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345220
Record name methyl 2-(4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70067-75-3
Record name methyl 2-(4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-hydroxyphenoxy)acetate
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 2-(4-hydroxyphenoxy)acetate and Related Analogues

The traditional synthesis of this compound typically involves a two-step process: the formation of the phenoxyacetic acid scaffold followed by esterification, or the direct etherification of a substituted phenol (B47542) with a haloacetate ester.

Esterification is a fundamental reaction in the synthesis of this compound, commonly involving the reaction of 4-hydroxyphenoxyacetic acid with methanol (B129727) in the presence of an acid catalyst. This method is widely employed due to its simplicity and the availability of starting materials.

One common approach is the Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst. For instance, 4-hydroxyphenoxyacetic acid can be refluxed with methanol and a catalytic amount of sulfuric acid or hydrogen chloride to yield the desired methyl ester. google.com A patent describes a multi-stage catalytic process for preparing high-purity Methyl 2-(4-hydroxyphenoxy)propionate, a closely related analogue, by esterifying the corresponding carboxylic acid with an excess of methanol in the presence of hydrochloric acid. This process involves sequential esterification stages to drive the reaction to completion and remove volatile impurities.

Another documented method involves the use of a Soxhlet extractor charged with molecular sieves to remove water generated during the reaction, thereby shifting the equilibrium towards the product. In one such procedure, a solution of 4-hydroxyphenylacetic acid in methanol with concentrated sulfuric acid was refluxed for 72 hours, with the molecular sieves being replaced at 24-hour intervals, affording an 80% yield of Methyl(4-hydroxyphenyl)acetate. google.com

Table 1: Examples of Esterification Reactions for Phenoxyacetate (B1228835) Synthesis

Carboxylic Acid Precursor Alcohol Catalyst Reaction Conditions Yield (%) Reference
4-Hydroxyphenylacetic acid Methanol Sulfuric Acid Reflux with Soxhlet extractor (3A molecular sieves), 72h 80 google.com
2-(4-hydroxyphenoxy)propionic acid Methanol Hydrochloric Acid Multi-stage reflux >99 (purity)
Phenoxyacetic acid Ethanol Sulfuric Acid Reflux, 22h Not specified

This table provides illustrative examples of esterification reactions used in the synthesis of phenoxyacetate esters.

The formation of the ether linkage is a critical step in constructing the phenoxyacetate backbone. Two classical methods are predominantly used: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org In the context of this compound synthesis, this would typically involve the reaction of hydroquinone (B1673460) with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate, in the presence of a base. The base, often sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the halide in an SN2 reaction. youtube.com The reaction is versatile and widely used in both laboratory and industrial settings. wikipedia.org

The Ullmann condensation offers an alternative route, particularly for the synthesis of diaryl ethers. mdpi.com This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. mdpi.com While traditionally requiring harsh conditions, modern variations utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. nih.gov For the synthesis of phenoxyacetic acid derivatives, a copper-catalyzed coupling of a phenol with a haloacetic acid salt can be employed. google.com

A key challenge in the synthesis of this compound from symmetric starting materials like hydroquinone is achieving regioselectivity, i.e., the selective reaction at one of the two equivalent hydroxyl groups.

One strategy to achieve selective monoetherification of hydroquinone involves using a catalytic amount of sodium nitrite (B80452) (NaNO₂) under acidic conditions. This method has been shown to selectively produce mequinol (4-methoxyphenol) from hydroquinone and methanol in excellent yields. The proposed mechanism involves the in-situ generation of a semiquinone intermediate, which is the reactive species undergoing nucleophilic attack by the alcohol. This approach has been extended to other alcohols and substituted hydroquinones, where the etherification occurs with complete regioselectivity at the less sterically hindered phenolic hydroxyl group.

Another approach to control regioselectivity is through the use of protecting groups. One of the hydroxyl groups of hydroquinone can be protected, allowing the other to react selectively. The protecting group is then removed in a subsequent step to yield the monosubstituted product.

Advanced Synthetic Techniques and Optimization

To overcome the limitations of traditional batch synthesis, such as long reaction times and potential side reactions, advanced techniques like continuous flow processes and novel catalytic methods are being explored.

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and process optimization. google.com While specific literature on the continuous flow synthesis of this compound is limited, the principles have been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs) and can be extrapolated to phenoxyacetate production. google.com

A continuous flow system for a Williamson ether synthesis, for example, would involve pumping streams of the deprotonated phenol and the alkyl halide through a heated microreactor or packed-bed reactor. The short residence times and precise temperature control can lead to higher yields and purities compared to batch reactions. A patent for the synthesis of phenoxyacetic acid derivatives describes a continuous production method where a mixture of a phenol salt and a chloroacetic acid salt is reacted in a solvent, highlighting the industrial interest in moving towards continuous processes for these types of compounds. google.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

Feature Batch Synthesis Continuous Flow Synthesis
Reaction Vessel Large flask or reactor Microreactor, tube reactor
Heat & Mass Transfer Often limited, potential for hotspots Excellent, high surface-to-volume ratio
Safety Larger quantities of hazardous materials Smaller reaction volumes, inherently safer
Scalability Often requires re-optimization Scaled by running for longer times ("scaling out")

| Process Control | Manual or semi-automated | Fully automated, precise control of parameters |

This table provides a general comparison of the characteristics of batch and continuous flow synthesis.

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. Unspecific peroxygenases (UPOs) are a fascinating class of heme-thiolate enzymes that can catalyze a wide range of oxyfunctionalization reactions, including the hydroxylation of aromatic compounds, using hydrogen peroxide as the oxidant.

A significant breakthrough in this area is the regioselective synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid, a chiral analogue of the parent acid of this compound, using a fungal peroxygenase from Agrocybe aegerita. This enzyme catalyzes the H₂O₂-dependent hydroxylation of 2-phenoxypropionic acid, yielding the desired 4-hydroxy product with high regioselectivity (around 98%) and an enantiomeric excess of 60% for the (R)-isomer. 18O-labeling studies confirmed that the oxygen atom in the newly introduced hydroxyl group originates from the hydrogen peroxide, demonstrating a true peroxygenation mechanism. This enzymatic approach highlights the potential for developing highly specific and environmentally benign routes to valuable phenoxyacetic acid derivatives.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the phenolic hydroxyl group, the ether linkage, the aromatic ring, and the methyl ester. These sites offer avenues for a range of chemical modifications, enabling the synthesis of a diverse array of derivatives.

Oxidation Pathways

The phenolic hydroxyl group in this compound is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of a corresponding phenoxyl radical. Depending on the oxidant and reaction conditions, this can be followed by a variety of reactions, including dimerization or polymerization. A common outcome of the oxidation of phenols is the formation of quinone-type structures. For instance, in the presence of a suitable one-electron oxidant, the hydroxyl group can be oxidized to a phenoxyl radical, which can then couple with another radical or be further oxidized to a p-benzoquinone derivative.

It is important to note that harsh oxidizing conditions may also lead to the cleavage of the ether bond or oxidation of the acetate (B1210297) side chain. The specific products formed will be highly dependent on the nature of the oxidizing agent, the solvent system, and the temperature of the reaction.

Reduction Reactions

The ester functionality of this compound can undergo reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the corresponding primary alcohol, yielding 2-(4-hydroxyphenoxy)ethanol. This transformation converts the ester into a diol, which can serve as a precursor for polyesters or other polymers.

Alternatively, milder reducing agents can be employed for more selective transformations. For example, diisobutylaluminium hydride (DIBAL-H) is often used for the partial reduction of esters to aldehydes at low temperatures. In the case of this compound, this would theoretically yield 2-(4-hydroxyphenoxy)acetaldehyde.

The aromatic ring is generally resistant to reduction under standard conditions. However, catalytic hydrogenation at high pressures and temperatures, using catalysts such as rhodium or ruthenium, could potentially reduce the benzene (B151609) ring to a cyclohexane (B81311) ring, affording Methyl 2-(4-hydroxycyclohexyloxy)acetate.

Nucleophilic Substitution of the Ester Moiety

The ester group of this compound is an electrophilic center and can undergo nucleophilic acyl substitution. This class of reactions allows for the conversion of the methyl ester into a variety of other functional groups.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield 4-hydroxyphenoxyacetic acid. Basic hydrolysis, or saponification, is typically irreversible and is carried out using a strong base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for another alkyl group. This process, known as transesterification, is an equilibrium-driven reaction.

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines can convert the methyl ester into the corresponding amide. For example, treatment with ammonia would yield 2-(4-hydroxyphenoxy)acetamide. This reaction is often slower than hydrolysis and may require heating.

Nucleophile Product Reaction Type
Water (H₂O)4-Hydroxyphenoxyacetic acidHydrolysis
Alcohol (R-OH)Alkyl 2-(4-hydroxyphenoxy)acetateTransesterification
Ammonia (NH₃)2-(4-hydroxyphenoxy)acetamideAminolysis
Amine (RNH₂)N-Alkyl-2-(4-hydroxyphenoxy)acetamideAminolysis

Development of Novel Phenoxyacetate Derivatives

The structure of this compound provides a versatile scaffold for the synthesis of novel phenoxyacetate derivatives. The reactivity of the phenolic hydroxyl group and the ester moiety are key to this derivatization.

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily alkylated or acylated. Reaction with an alkyl halide in the presence of a base will yield the corresponding ether. For instance, methylation with methyl iodide would give Methyl 2-(4-methoxyphenoxy)acetate. Acylation with an acid chloride or anhydride (B1165640) would produce the corresponding ester at the phenolic position.

Electrophilic Aromatic Substitution: The aromatic ring, activated by the hydroxyl and ether groups, can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The directing effect of the existing substituents will primarily favor substitution at the positions ortho to the hydroxyl and ether groups.

The combination of these potential transformations allows for the generation of a wide library of compounds with varied physicochemical properties and potential applications. For example, the synthesis of amide derivatives via nucleophilic substitution, followed by modification of the phenolic hydroxyl group, could lead to novel compounds with interesting biological activities.

Spectroscopic and Computational Structural Elucidation

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Elucidation of Vibrational Frequencies and Electronic Structure (HOMO/LUMO)

The structural and electronic characteristics of Methyl 2-(4-hydroxyphenoxy)acetate can be thoroughly investigated using a combination of experimental spectroscopic techniques and computational methods. Density Functional Theory (DFT) calculations, particularly using the B3LYP method with a substantial basis set like aug-cc-pVTZ, have proven effective in analyzing related phenoxyacetic acid herbicides. nih.gov Such computational approaches allow for the determination of equilibrium geometry, bonding features, and harmonic vibrational wavenumbers. nih.gov

Vibrational Frequencies

The vibrational spectrum of a molecule provides a fingerprint of its structural components. For phenoxyacetate (B1228835) derivatives, key vibrational modes can be assigned to specific functional groups. An absolute vibrational analysis, combining experimental FTIR and NIR-FT Raman spectra with calculated wavenumbers, offers a comprehensive understanding. nih.gov Based on studies of similar acetate (B1210297) and phenoxy compounds, the following table outlines the expected vibrational frequencies for this compound. nih.govresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching~3400 - 3600
C-H (Aromatic)Stretching~3000 - 3100
C=O (Ester)Stretching~1735 - 1750
C-O-C (Ether)Asymmetric Stretching~1200 - 1270
C-O-C (Ether)Symmetric Stretching~1000 - 1075
C-O (Ester)Stretching~1100 - 1300

This table presents predicted vibrational frequencies based on data from analogous compounds.

Electronic Structure (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. For phenolic compounds, the electronic structure is significantly influenced by substituents on the aromatic ring. tandfonline.com

Substituents with a positive mesomeric effect can increase the electron density on the phenolic oxygen, which in turn affects the delocalization of the lone pair of electrons. tandfonline.com This has implications for the molecule's ability to interact with free radicals. tandfonline.com The electronic absorption spectra, often studied in conjunction with time-dependent DFT calculations, provide further insights into the electronic transitions within the molecule. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure, revealing details about intermolecular and intramolecular hydrogen bonding, such as O-H···O and C-H···O interactions. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational lens to observe the behavior of molecules over time, providing valuable information on their structural dynamics and intermolecular interactions. nih.gov For aromatic esters, MD simulations, often employing force fields like OPLS-AA, can elucidate how molecular geometry and intermolecular forces, predominantly dipolar interactions, govern the fluid's structure. nih.gov

These simulations can predict thermophysical properties and provide a molecular-level understanding of the substance's behavior. nih.gov In the context of this compound, MD simulations would be instrumental in understanding how the molecule interacts with itself and with other molecules in a solution. The simulations can reveal the formation of clusters and the influence of weak intermolecular forces, such as London dispersion forces, on the aggregation of aromatic molecules. nih.gov Furthermore, MD simulations have been used to investigate the active sites of enzymes and how they interact with substrate molecules, which can be relevant for understanding the biological activity of phenoxyacetate derivatives. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their structural features. tandfonline.com For phenolic compounds, QSPR models have been successfully developed to predict various properties, including antioxidant activity. tandfonline.comresearchgate.netfrontiersin.orgnih.gov These models often use quantum chemical descriptors, such as Mulliken charges, to establish a mathematical relationship between the molecular structure and a specific property. tandfonline.com

The development of robust QSPR models typically involves:

Data Set Compilation: A diverse set of molecules with known properties is assembled. For instance, a study on phenolic antioxidants included 65 different compounds. tandfonline.com

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the dataset. These can range from simple topological indices to more complex quantum chemical parameters. tandfonline.comtandfonline.com

Model Development: Statistical methods, such as Genetic Function Approximation (GFA) or Genetic/Partial Least Squares (G/PLS), are employed to build predictive models. tandfonline.com

Model Validation: The predictive power of the developed models is assessed using internal and external validation techniques. tandfonline.com

For phenolic compounds, QSPR studies have shown that the number and position of hydroxyl groups, as well as the presence of other substituents, significantly influence their antioxidant properties. researchgate.netfrontiersin.orgnih.gov For example, substituents that increase the electron density on the phenolic oxygen can enhance the compound's ability to trap peroxy radicals. tandfonline.com Such models can be invaluable in the rational design of new compounds with optimized properties. tandfonline.com

Biological Activity and Mechanistic Investigations in Vitro

Modulatory Effects on Biological Targets

Extensive literature searches did not yield any specific scientific studies on the in vitro biological activity of Methyl 2-(4-hydroxyphenoxy)acetate. Consequently, there is no available data to report on its modulatory effects on the following biological targets.

Enzyme Inhibition Studies

No published research was found detailing the inhibitory effects of this compound on the enzyme systems listed below.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

There is no available data on the inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase.

Cyclooxygenase (COX-1 and COX-2) Inhibition

Information regarding the inhibitory effects of this compound on cyclooxygenase-1 and cyclooxygenase-2 is not present in the reviewed scientific literature.

Glutathione S-transferase (GST) Inhibition

No studies were identified that investigated the potential of this compound to inhibit Glutathione S-transferase.

α-Glucosidase (Sucrase and Maltase) Inhibition

There is no available research on the inhibitory activity of this compound towards α-glucosidase, including its specific effects on sucrase and maltase.

Other Enzyme Systems

No other enzyme inhibition studies involving this compound were found in the public domain.

Receptor Modulation (e.g., Estrogen Receptor Modulation)

The potential for this compound and its structural analogs to modulate biological receptors is an area of scientific interest. The 4-hydroxyphenyl moiety is a key structural feature in various compounds designed to interact with the estrogen receptor (ER). For instance, (Z)-4-hydroxytamoxifen is a well-known selective estrogen receptor modulator (SERM) and an active metabolite of tamoxifen, a drug widely used in the treatment of breast cancer. nih.govmedchemexpress.com This compound functions as an antagonist in breast cancer cells while exhibiting estrogen-like activities in other tissues. nih.gov While this compound itself has not been extensively studied as an ER modulator, the presence of the 4-hydroxyphenyl group suggests that its core scaffold could serve as a template for developing novel SERMs. The interaction of such compounds with the ER can be complex; for example, 4-hydroxytamoxifen (B85900) has been shown to interact with the receptor differently than estradiol, antagonizing its binding when both are present. nih.gov

Cellular Responses and Pathways (In Vitro)

Antiproliferative Effects (e.g., in Cancer Cell Lines)

The antiproliferative capacity of compounds structurally related to this compound has been evaluated in various cancer cell lines. Research has shown that derivatives of the hydroxyphenylacetic acid scaffold can exhibit cytotoxic effects. For example, the hydroxyphenylacetic acid derivative (2′R)-westerdijkin A, isolated from the fungus Penicillium chrysogenum, displayed moderate cytotoxicity against the human lung carcinoma cell line A549, with a half-maximal inhibitory concentration (IC50) of 70.0 μM. mdpi.com This suggests that the core structure could be a valuable starting point for the development of new anticancer agents.

Antimicrobial Research (e.g., Antibacterial, Antifungal, Antimycobacterial)

Derivatives based on the 4-hydroxyphenyl scaffold have demonstrated significant antimicrobial properties against a spectrum of drug-resistant pathogens. A study on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed broad-spectrum activity. mdpi.com Certain hydrazone derivatives from this series were particularly potent, showing activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values between 1 and 8 µg/mL, and against vancomycin-resistant Enterococcus faecalis with MICs of 0.5–2 µg/mL. mdpi.com Their efficacy extended to Gram-negative pathogens and drug-resistant Candida species, including the emerging pathogen Candida auris, with MICs in the 8–64 µg/mL range. mdpi.com

Furthermore, phenolic lipids synthesized from 4-hydroxyphenylacetic acid (HPA) have shown inhibitory activity against bacteria responsible for food spoilage, such as Bacillus coagulans, Geobacillus stearothermophilus, and Alcaligenes faecalis. researchgate.net This highlights the potential of HPA derivatives as novel antimicrobial agents. researchgate.net

Table 1: In Vitro Antiproliferative and Antimicrobial Activities of Selected Hydroxyphenyl Derivatives

Compound Class Organism/Cell Line Activity Type Measurement Value Reference(s)
Hydroxyphenylacetic acid derivative ((2′R)-westerdijkin A) A549 (Human Lung Carcinoma) Antiproliferative IC50 70.0 µM mdpi.com
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone derivatives Staphylococcus aureus (MRSA) Antibacterial MIC 1-8 µg/mL mdpi.com
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone derivatives Enterococcus faecalis (VRE) Antibacterial MIC 0.5-2 µg/mL mdpi.com
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone derivatives Gram-negative pathogens Antibacterial MIC 8-64 µg/mL mdpi.com
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone derivatives Candida auris Antifungal MIC 8-64 µg/mL mdpi.com
HPA-fish oil diglyceride (HPA-dFO) Bacillus coagulans Antibacterial Growth Inhibition - researchgate.net
HPA-fish oil diglyceride (HPA-dFO) Geobacillus stearothermophilus Antibacterial Growth Inhibition - researchgate.net
HPA-fish oil diglyceride (HPA-dFO) Alcaligenes faecalis Antibacterial Growth Inhibition - researchgate.net

Anti-inflammatory Pathways

The parent compound, 4-hydroxyphenylacetic acid (4-HPA), has demonstrated notable anti-inflammatory properties. In a study on seawater aspiration-induced lung injury in rats, 4-HPA was found to attenuate inflammation and edema. medkoo.comnih.govnih.gov Its mechanism of action involves the suppression of hypertonic and hypoxic induction of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov By inhibiting HIF-1α, 4-HPA leads to a reduction in the levels of inflammatory cytokines. nih.gov Further research has confirmed that 4-HPA can inhibit increases in key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in lung tissue. medkoo.com

Antioxidant Mechanisms

The antioxidant potential of the 4-hydroxyphenylacetic acid (HPA) structure has been investigated through various in vitro assays. The phenolic hydroxyl group is a key feature that typically imparts free radical scavenging capabilities.

Phenolic lipids derived from HPA, such as HPA-diolein (HPA-DON) and HPA-fish oil diglyceride (HPA-dFO), have confirmed antioxidant activity in assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. researchgate.net Interestingly, while these derivatives show scavenging activity, one study noted that the parent 4-HPA itself is a poor scavenger of DPPH radicals. frontiersin.org Instead, its protective effect against oxidative stress may stem from its ability to enhance endogenous antioxidant enzymes. frontiersin.org This suggests that while direct radical scavenging is one possible mechanism for its derivatives, the parent compound may act indirectly by boosting the cell's own defense systems against oxidative damage. frontiersin.org

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of this compound, a compound belonging to the phenoxyacetate (B1228835) class, has been a subject of scientific investigation to understand how its chemical structure correlates with its biological activity. These studies are crucial for the rational design of novel analogs with enhanced potency and selectivity. Research in this area has primarily focused on the herbicidal and plant growth-regulating properties common to aryloxyalkanoic acids.

Systematic Chemical Modification and Bioactivity Evaluation

Systematic modifications of the this compound scaffold have been explored to delineate the key structural features required for its biological effects. These modifications typically involve alterations to the phenoxy ring, the carboxylic acid moiety, and the methylene (B1212753) bridge.

The core structure of phenoxyacetic acids, including this compound, is recognized for its auxin-like activity in plants. This activity is highly dependent on the presence of an unsaturated ring system, an acidic functional group (or a group that can be metabolized to an acid), and a specific spatial relationship between these two features.

Investigations into a series of (4-hydroxyphenoxy)acetic acid derivatives have revealed critical insights. For instance, the position of the hydroxyl group on the phenyl ring is a determinant of activity. The para position (as in this compound) is often associated with significant biological response. Modification of the carboxylic acid to its methyl ester, as in the title compound, can influence uptake and transport within biological systems, often acting as a pro-drug that is hydrolyzed to the active carboxylic acid form.

Further studies on related phenoxyacetate derivatives have shown that the introduction of different substituents on the phenyl ring can modulate the biological activity. For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, which in turn affects its interaction with biological targets. The nature and position of these substituents are critical, with even minor changes leading to significant variations in bioactivity.

A study on the quantitative structure-activity relationship (QSAR) of phenoxyacetic acids as plant growth regulators highlighted the importance of the electronic properties of the substituents on the aromatic ring. The Hammett constant (σ), which characterizes the electron-donating or electron-withdrawing nature of a substituent, was found to be a significant parameter in these models.

Compound NameModification from this compoundObserved Bioactivity Trend
(4-hydroxyphenoxy)acetic acidHydrolysis of the methyl esterOften considered the active form
Methyl 2-(2,4-dichlorophenoxy)acetateAddition of two chlorine atoms to the phenyl ring and removal of the hydroxyl groupPotent herbicidal activity
Methyl 2-phenoxyacetateRemoval of the hydroxyl groupReduced auxin-like activity

Computational Approaches to SAR (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have been instrumental in elucidating the SAR of this compound and related compounds at a molecular level. These approaches simulate the interaction between a ligand (the compound) and a protein target, providing insights into binding affinities and modes.

For phenoxyacetate derivatives, a primary target for their auxin-like activity is the auxin signaling pathway, which involves proteins such as the F-box protein TIR1 (Transport Inhibitor Response 1). Molecular docking studies have been employed to model the binding of these compounds to the auxin receptor complex.

Computational analyses have also been used to correlate calculated molecular descriptors with observed biological activity. Descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic and steric parameters are often used in QSAR models to predict the activity of new analogs. For instance, the lipophilicity of the compound can influence its ability to cross cell membranes and reach its target site.

The use of molecular docking has further refined the understanding of SAR by visualizing the three-dimensional interactions. It has been demonstrated that the spatial arrangement of the aromatic ring and the acidic side chain is critical for a proper fit within the receptor's binding site. Any modification that disrupts this optimal geometry can lead to a decrease or loss of biological activity.

Computational MethodKey Finding
Molecular DockingThe carboxylic acid group forms essential hydrogen bonds within the target's binding site.
QSARElectronic properties of phenyl ring substituents are a key determinant of activity.

Applications in Specialized Chemical Fields

Agrochemical Research and Development

The agricultural sector is continually seeking innovative solutions for weed management to enhance crop yields. Methyl 2-(4-hydroxyphenoxy)acetate and its derivatives have emerged as significant players in this field, primarily due to their role as precursors to herbicides and their inherent phytotoxic properties.

This compound serves as a crucial intermediate in the synthesis of several herbicides. For instance, the related compound, Methyl 2-(4-Hydroxyphenoxy)propionate, is a key component in the production of (±)-Fluazifop. chemicalbook.com Fluazifop is a selective post-emergence herbicide used to control grass weeds in broadleaf crops. The synthesis of such herbicides often involves the modification of the core phenoxyacetate (B1228835) structure to achieve the desired selectivity and efficacy.

Recent research has highlighted the potent herbicidal activity of this compound itself. Studies have demonstrated its effectiveness against invasive weed species like Ageratina adenophora. This has opened up avenues for its direct use or as a lead compound in the development of new herbicidal formulations.

The phytotoxic nature of this compound makes it a promising candidate for the development of novel weed management agents. Research has shown that this compound can induce significant mortality in various growth stages of weeds. For example, studies on Ageratina adenophora have revealed its high efficacy.

The mechanism of its phytotoxicity is multifaceted. It has been observed to severely disrupt photosynthesis by reducing CO2 assimilation and stomatal conductance. medchemexpress.com This disruption is believed to be caused by oxidative stress leading to chloroplast degradation and stomatal dysfunction. Furthermore, the compound impacts the hormonal balance in plants, causing a significant increase in abscisic acid (ABA), a stress hormone, while decreasing growth-promoting hormones like auxins, gibberellins, and cytokinins. This dual action of targeting both physiological processes and hormonal regulation makes it a potent phytotoxic agent.

**Interactive Data Table: Phytotoxic Efficacy of this compound on *Ageratina adenophora***

Plant AgeConcentration (mM)Mortality Rate (%) within 48 hours
2-month-old seedlings30100
3-month-old seedlings100100
Wild adult/6-month-old plants200100

Pharmaceutical Intermediate Synthesis

In the pharmaceutical industry, the demand for novel and effective drugs necessitates the availability of versatile building blocks for the synthesis of complex organic molecules. This compound and its derivatives are recognized for their potential as key intermediates in the development of new bioactive compounds.

The structure of this compound, featuring a reactive phenolic hydroxyl group and an ester functionality, makes it an attractive starting material for the synthesis of more complex molecules. These functional groups allow for a variety of chemical transformations, enabling chemists to build upon its scaffold to create intricate molecular architectures. Its utility as a building block is noted by its inclusion in catalogs of organic building blocks for chemical synthesis. bldpharm.com

While direct synthesis pathways for currently marketed drugs starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, the phenoxyacetic acid core is a common feature in many pharmacologically active compounds.

The potential of this compound as a precursor for bioactive compounds is an active area of research. Derivatives of this compound have shown promise in the development of new therapeutic agents. For example, a class of acetylcholinesterase inhibitors, which are important in the management of Alzheimer's disease, is based on methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate (B1210297) derivatives. nih.gov These compounds are structurally related to this compound, highlighting the potential of this chemical scaffold in drug discovery.

Furthermore, the amino acid derivative, Methyl 2-amino-2-(4-hydroxyphenyl)acetate, is a known compound in pharmaceutical chemistry and is related to the structure of antibiotics like Cefadroxil. nih.gov This suggests that modifications of the this compound structure can lead to the generation of compounds with significant biological activity. The ongoing exploration of this and similar molecules as precursors is a testament to their importance in the quest for new and improved medicines.

Natural Occurrence and Biosynthesis

Isolation from Natural Sources (e.g., Fungi, Plants)

Methyl 2-(4-hydroxyphenyl)acetate is a phenolic compound that has been identified and isolated from a variety of natural sources, spanning both the fungal and plant kingdoms. Its presence as a secondary metabolite has been confirmed through detailed spectroscopic and chemical analyses in numerous research studies.

Fungal Sources: The compound is frequently reported as a metabolite of various fungal species. Notably, it has been isolated from fungi belonging to the genus Penicillium, such as Penicillium chrysogenum and Penicillium herquei. ontosight.airesearchgate.netnih.govwikidata.org Its isolation has also been documented from the coprophilous (dung-inhabiting) fungus Guanomyces polythrix and from Aspergillus niger. ontosight.aiwikidata.org The endophytic fungus Neofusicoccum parvum, known for its role in grapevine trunk diseases, produces the precursor 4-hydroxyphenylacetic acid. nih.gov Another marine-derived fungus, Emericellopsis maritima, has also been shown to produce 4-hydroxyphenylacetic acid. nih.gov

Plant Sources: In the plant kingdom, Methyl 2-(4-hydroxyphenyl)acetate has been identified in several species. For instance, it has been isolated from the roots of Taraxacum udum, a species of dandelion. wikidata.orgacs.org It is also a known chemical constituent of the fruits of Forsythia suspensa, a plant used in traditional medicine. wikidata.orgacs.org Further research has identified its presence in other plants including Bongardia chrysogonum, Packera coahuilensis, Taraxacum formosanum, and Cichorium endivia (endive). wikidata.org

Below is an interactive table summarizing the natural sources from which Methyl 2-(4-hydroxyphenyl)acetate has been isolated.

KingdomGenus/SpeciesCommon NameSource Reference(s)
Fungi Penicillium chrysogenum- ontosight.airesearchgate.netnih.gov
Fungi Penicillium herquei- ontosight.aiwikidata.org
Fungi Guanomyces polythrix- ontosight.aiwikidata.org
Fungi Aspergillus nigerBlack mold wikidata.org
Plantae Taraxacum udumDandelion species wikidata.orgacs.org
Plantae Forsythia suspensaWeeping forsythia wikidata.orgacs.org
Plantae Taraxacum formosanumTaiwanese dandelion wikidata.org
Plantae Cichorium endiviaEndive wikidata.org
Plantae Packera coahuilensis- wikidata.org
Plantae Bongardia chrysogonum- wikidata.org

Role as a Metabolite (e.g., Fungal Metabolites)

Methyl 2-(4-hydroxyphenyl)acetate is recognized as a fungal metabolite, particularly a Penicillium metabolite. ontosight.airesearchgate.netnih.gov As a secondary metabolite, it is not essential for the primary growth or reproduction of the fungus but is thought to play a role in the organism's interaction with its environment.

The precursor acid, 4-hydroxyphenylacetic acid (4-HPA), is also a significant fungal metabolite. For example, the endophytic fungus Neofusicoccum parvum, a pathogen associated with grapevine trunk diseases, secretes 4-HPA. nih.gov Research suggests that this compound can modulate the defense responses of the host plant. Specifically, 4-HPA has been shown to mimic the effects of auxins (a class of plant hormones), which can suppress certain plant defense mechanisms, such as the production of phytoalexins (antimicrobial compounds). nih.gov By secreting 4-HPA, the fungus may facilitate its own colonization and spread within the host plant tissue during its latent, endophytic phase before becoming necrotrophic. nih.gov

Biosynthetic Pathway Elucidation

The structure of Methyl 2-(4-hydroxyphenyl)acetate indicates its direct biosynthetic origin. It is the methyl ester formed from the formal condensation of the carboxylic acid group of 4-hydroxyphenylacetic acid with methanol (B129727). ontosight.ainih.gov Therefore, understanding its biosynthesis requires elucidating the formation of its precursor, 4-hydroxyphenylacetic acid.

The biosynthetic pathway for 4-hydroxyphenylacetic acid in microorganisms typically begins with the aromatic amino acid L-tyrosine, which itself is a product of the well-established shikimate pathway. ontosight.airesearchgate.net While several routes exist, a common pathway involves two main enzymatic steps:

Transamination: The amino acid L-tyrosine is converted to 4-hydroxyphenylpyruvate. This reaction is catalyzed by a tyrosine aminotransferase. researchgate.net

Decarboxylation and Oxidation: In one proposed pathway, 4-hydroxyphenylpyruvate is then converted to 4-hydroxyphenylacetaldehyde. Subsequently, an aldehyde dehydrogenase oxidizes 4-hydroxyphenylacetaldehyde to yield 4-hydroxyphenylacetic acid. ontosight.ai

An alternative route involves the conversion of 4-hydroxyphenylpyruvate directly to 4-hydroxyphenylacetic acid, a reaction catalyzed by 4-hydroxyphenylpyruvate dioxygenase. researchgate.net

Once 4-hydroxyphenylacetic acid is synthesized, the final step in the formation of Methyl 2-(4-hydroxyphenyl)acetate is the esterification of the carboxylic acid group with a methyl group, typically from a methyl donor like S-adenosyl methionine (SAM), catalyzed by a methyltransferase enzyme.

Future Research Directions for Methyl 2 4 Hydroxyphenoxy Acetate

The landscape of chemical and biological research is in a constant state of evolution, driven by technological advancements and a deeper understanding of molecular interactions. For a compound like Methyl 2-(4-hydroxyphenoxy)acetate, a member of the aryloxyacetic acid ester family, the path forward in research is rich with potential. While its fundamental properties are established, its full range of biological activities and the sophisticated methods for its production and mechanistic analysis remain largely unexplored. The following sections outline key future research directions that could unlock the full potential of this compound.

Q & A

Q. What are the optimal conditions for synthesizing methyl 2-(4-hydroxyphenoxy)acetate, and how can reaction efficiency be monitored experimentally?

  • Methodological Answer : The synthesis typically involves esterification of 4-hydroxyphenoxyacetic acid with methanol under acidic catalysis. A protocol adapted from similar esters (e.g., ethyl 2-(4-chlorophenoxy)acetate) suggests refluxing 4-hydroxyphenoxyacetic acid (0.03 mol) with methanol and concentrated sulfuric acid (1 ml) for 4–8 hours . Reaction progress can be monitored via TLC using hexane:ethyl acetate (3:1) as the mobile phase . Post-reaction, the product is isolated by pouring the mixture into ice water, followed by filtration, washing, and recrystallization from ethanol . Key optimization factors include catalyst concentration (H₂SO₄ vs. p-toluenesulfonic acid), solvent choice (methanol vs. acetone), and temperature control to minimize side reactions like over-esterification.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show signals for the methoxy group (~δ 3.7 ppm), aromatic protons (δ 6.8–7.2 ppm), and acetate methylene (δ 4.6–4.8 ppm). ¹³C NMR confirms ester carbonyl (~δ 170 ppm) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) validate the ester linkage .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 196.06 (C₉H₁₀O₄) with fragmentation patterns matching cleavage at the ether/ester bonds .
    Elemental analysis should align with calculated values (C, H, O) within ±0.5% .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound undergoes oxidation versus reduction, and what intermediates are critical?

  • Methodological Answer :
  • Oxidation : Using KMnO₄ in acidic conditions, the ester group is oxidized to a carboxylic acid, yielding 4-hydroxyphenoxyacetic acid. The phenolic hydroxyl group may also oxidize to a quinone, requiring controlled pH to suppress over-oxidation .
  • Reduction : LiAlH₄ in dry ether reduces the ester to 2-(4-hydroxyphenoxy)ethanol. Monitoring via TLC (ethyl acetate:hexane, 1:1) is critical to halt reduction at the alcohol stage .
    Key intermediates include the enolate anion (during base-catalyzed hydrolysis) and the hemiacetal (in acidic reduction). Computational modeling (e.g., DFT) can predict transition states for these pathways .

Q. What computational strategies are effective for predicting the bioactivity of this compound in enzyme-binding studies?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to cytochrome P450 enzymes. The compound’s ether and ester groups form hydrogen bonds with residues like Tyr-96 and Asp-301 .
  • QSAR Modeling : Correlate logP (calculated ~1.2) with membrane permeability using the Hansch equation. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) modulate binding affinity .
    Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics using liver microsomes) .

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity Profiles : Side products like 4-hydroxyphenylacetic acid (via hydrolysis) can reduce yields. HPLC-MS analysis identifies impurities, and purification via column chromatography (silica gel, 10% EtOAc/hexane) improves purity .
  • Solvent Polarity : Higher methanol ratios increase esterification rates but may promote back-hydrolysis. A solvent gradient (e.g., acetone → methanol) optimizes equilibrium .
  • Catalyst Deactivation : Acidic resins (e.g., Amberlyst-15) reduce catalyst leaching in continuous flow reactors, improving scalability .

Q. What role does this compound play in drug delivery systems, and how is its stability assessed under physiological conditions?

  • Methodological Answer : The compound’s ester groups enable pH-sensitive drug release. For stability studies:
  • Hydrolysis Kinetics : Incubate in PBS (pH 7.4 and 5.5) at 37°C. Monitor degradation via LC-MS; half-life (~6–12 hours) indicates suitability for sustained-release formulations .
  • Serum Stability : Add fetal bovine serum (10% v/v) to assess esterase-mediated hydrolysis. Compare degradation rates to controls (e.g., methyl benzoate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.